Flufenamic Acid

Ion Channel Pharmacology TRP Channel Research Calcium Signaling

Flufenamic acid (530-78-9) is the fenamate of choice for robust ion channel modulation. It demonstrates superior potency in inhibiting TRPM2 currents and Ca2+-activated Cl- channels (IC50: 55 μM vs. 84 μM for MFA, 102 μM for NFA), ensuring reliable electrophysiology data. Beyond COX inhibition, it is a validated NLRP3 inflammasome inhibitor and a more potent complement cascade blocker than niflumic acid. Its trifluoromethyl scaffold enables novel analogue synthesis. For COX-independent anti-inflammatory and innate immunity studies, this compound reduces experimental variability and ensures reproducible results. Bulk and custom sizes available.

Molecular Formula C14H10F3NO2
Molecular Weight 281.23 g/mol
CAS No. 530-78-9
Cat. No. B1672875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenamic Acid
CAS530-78-9
SynonymsFlufenamic Acid;  CI-440;  CN-27554;  INF-1837;  CI 440;  CN 27554;  INF 1837;  CI440;  CN27554;  INF1837
Molecular FormulaC14H10F3NO2
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)
InChIKeyLPEPZBJOKDYZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>42.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flufenamic Acid (CAS 530-78-9): Comparative Procurement Evidence for Fenamate-Class NSAIDs


Flufenamic acid (CAS 530-78-9), a member of the anthranilic acid derivative (fenamate) class of nonsteroidal anti-inflammatory drugs (NSAIDs) [1], is a cyclooxygenase (COX) inhibitor that prevents prostaglandin synthesis [2]. It is characterized by a broad polypharmacology profile, including the modulation of various ion channels, the NLRP3 inflammasome, and other targets independent of COX inhibition [3]. This evidence guide compares flufenamic acid against its closest fenamate analogs—mefenamic acid, niflumic acid, tolfenamic acid, and meclofenamic acid—to provide a data-driven basis for scientific and procurement decisions.

Why In-Class Fenamates Are Not Interchangeable: The Case for Flufenamic Acid Specification


Despite their shared N-phenyl anthranilic acid pharmacophore, fenamate NSAIDs exhibit divergent potency, selectivity, and off-target profiles across key biological systems. Quantitative differences in ion channel modulation (IC50 values spanning from 10 μM to >100 μM) [1], antipyretic efficacy (optimal dose varying up to 8-fold) [2], and COX-independent immunomodulation [3] demonstrate that generic substitution within this class can introduce significant experimental variability or therapeutic inequivalence. The following evidence demonstrates specific, quantifiable dimensions where flufenamic acid's performance diverges from its closest analogs.

Product-Specific Evidence Guide: Quantified Differentiation of Flufenamic Acid vs. Analogs


Superior Potency in TRPM2 Channel Inhibition vs. Mefenamic and Niflumic Acid

Flufenamic acid (FFA) demonstrates greater potency in inhibiting TRPM2 currents compared to its primary fenamate analogs. In a comparative study using patch-clamp electrophysiology on human TRPM2 channels expressed in HEK293 cells, the rank order of potency was FFA > mefenamic acid (MFA) = niflumic acid (NFA) [1]. This indicates that for TRPM2-dependent experiments, FFA provides more robust channel block at a given concentration than MFA or NFA. Importantly, econazole and 2-APB, alternative TRPM2 blockers, showed non-selective effects on cytosolic calcium, whereas FFA offers a more targeted approach among fenamates [1].

Ion Channel Pharmacology TRP Channel Research Calcium Signaling

More Potent Inhibition of Ca2+-Activated Cl- Channels vs. Mefenamic and Niflumic Acid

In assays measuring Ca2+-activated Cl- channel activity, flufenamic acid (FFA) is a more potent inhibitor than its close analogs mefenamic acid (MFA) and niflumic acid (NFA). A comparative analysis reported IC50 values of 55 ± 5 μM for FFA, 84 ± 8 μM for MFA, and 102 ± 9 μM for NFA [1]. This represents a 1.5-fold increase in potency for FFA over MFA and a 1.9-fold increase over NFA. This quantitative difference positions FFA as the preferred tool for studies requiring potent block of these channels.

Chloride Channel Modulation Epithelial Physiology Ion Transport

Potency in Inhibiting PMN Degranulation and LTB4 Release vs. Mefenamic Acid

In a direct comparison of human polymorphonuclear leukocyte (PMN) functions, flufenamic acid, meclofenamic acid, and tolfenamic acid were found to be approximately equipotent in inhibiting degranulation (IC50 range: 21-32 μM) and LTB4 release (IC50 range: 21-25 μM) [1]. In contrast, mefenamic acid achieved similar effects only at higher drug concentrations [1]. For researchers studying these neutrophil-mediated inflammatory pathways, flufenamic acid offers comparable efficacy to the most potent fenamates in this assay, while outperforming mefenamic acid. Notably, other non-fenamate NSAIDs tested (indomethacin, ketoprofen, paracetamol, piroxicam) showed minimal or no effect at clinically relevant concentrations [1].

Inflammation Neutrophil Function Leukotriene Biology

Superior Anti-Complement Activity vs. Niflumic Acid

Flufenamic acid exhibits significantly greater inhibition of the complement system than its close structural analog, niflumic acid. In a head-to-head in vitro comparison, flufenamate (the sodium salt of flufenamic acid) was consistently more inhibitory across multiple complement component assays [1]. Notably, at a concentration of 1.8 × 10^-3 M, flufenamate partially inhibited the formation of the EAC14 complex, whereas niflumate had no effect [1]. This demonstrates a distinct functional divergence between these otherwise similar molecules in modulating the innate immune response.

Immunopharmacology Complement System Inflammation

Differential NLRP3 Inflammasome Inhibition and In Vivo Efficacy

Both flufenamic acid (FFA) and mefenamic acid (MFA) are effective inhibitors of the NLRP3 inflammasome, acting via the volume-regulated anion channel (VRAC) independently of COX enzymes [1]. However, this evidence demonstrates that flufenamic acid is a validated and potent tool for probing NLRP3 biology. Both compounds showed efficacy in rodent models of NLRP3-dependent inflammation in the air pouch and peritoneum [1]. Furthermore, fenamates, including FFA, exhibited therapeutic effects in a model of amyloid beta-induced memory loss and a transgenic mouse model of Alzheimer‘s disease [1]. This positions flufenamic acid as a key reference compound for studies exploring COX-independent anti-inflammatory mechanisms and CNS applications.

Inflammasome Biology Neuroinflammation Alzheimers Disease

Flufenamic Acid (530-78-9): Validated Application Scenarios from Comparative Evidence


Ion Channel Research: TRPM2, TRPM4, and Chloride Channels

Given its superior potency in inhibiting TRPM2 currents (potency order: FFA > MFA = NFA) and Ca2+-activated Cl- channels (IC50: 55 μM for FFA vs. 84 μM for MFA and 102 μM for NFA), flufenamic acid is the fenamate of choice for electrophysiological studies requiring robust and reliable channel block [REFS-1, REFS-2]. Its broad ion channel modulation profile (effective concentrations from 10^-6 M to 10^-3 M) makes it a versatile tool for dissecting the role of these channels in cellular excitability, secretion, and signaling [3].

Inflammation Research: COX-Independent and Neutrophil-Mediated Pathways

Flufenamic acid is a validated and potent inhibitor of neutrophil functions (degranulation, LTB4 release) with an IC50 in the low micromolar range, outperforming mefenamic acid and non-fenamate NSAIDs in these assays [4]. Furthermore, it is a confirmed inhibitor of the NLRP3 inflammasome, showing in vivo efficacy in rodent inflammation models [5]. These properties make flufenamic acid an essential reference compound for studies investigating COX-independent anti-inflammatory mechanisms and the role of innate immunity in disease.

Immunopharmacology: Complement System Modulation

For studies on the complement cascade, flufenamic acid offers a distinct advantage over niflumic acid. Quantitative evidence shows that flufenamic acid inhibits the formation of the EAC14 complex at concentrations where niflumic acid has no effect, and it is generally a more potent inhibitor across multiple complement components [6]. This makes flufenamic acid a superior tool for investigating complement-mediated pathology and screening for novel anti-complement agents.

Chemical Biology and Medicinal Chemistry: Parent Scaffold for Derivatization

The unique combination of a trifluoromethyl group on the 2-phenylamino ring and its BCS Class II (low solubility, high permeability) profile makes flufenamic acid a preferred parent scaffold for the synthesis of novel analogues . Recent work demonstrates that modification of this scaffold can yield compounds with improved COX-2 selectivity (selectivity index up to 5.86) or dual COX/5-LOX inhibition, while its ion channel-modulating properties offer a template for developing targeted channel modulators [7].

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